7-methoxy-5-azaspiro[3.4]octane
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Overview
Description
7-methoxy-5-azaspiro[34]octane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-5-azaspiro[3.4]octane typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For instance, a common method involves the reaction of a ketone with an amine under acidic conditions to form the spirocyclic structure.
Methoxylation: The introduction of the methoxy group is usually achieved through a methylation reaction. This can be done using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 7-methoxy-5-azaspiro[3.4]octane can undergo oxidation reactions, typically using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced forms of the compound.
Substitution: The methoxy group can be substituted by other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Oxidized derivatives such as ketones or carboxylic acids
Reduction: Reduced forms such as alcohols or amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
7-methoxy-5-azaspiro[3.4]octane has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its biological activity.
Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-methoxy-5-azaspiro[3.4]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can enhance its binding affinity to these targets, while the spirocyclic structure provides rigidity, influencing its overall biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-azaspiro[3.4]octane: Lacks the methoxy group, which may result in different biological activity and chemical reactivity.
7-hydroxy-5-azaspiro[3.4]octane: Contains a hydroxyl group instead of a methoxy group, potentially altering its solubility and reactivity.
7-methyl-5-azaspiro[3.4]octane: Substitution with a methyl group instead of a methoxy group, affecting its steric and electronic properties.
Uniqueness
7-methoxy-5-azaspiro[3.4]octane is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological interactions. This makes it a valuable compound for specific applications where such properties are desired.
Properties
CAS No. |
2624131-38-8 |
---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.2 |
Purity |
95 |
Origin of Product |
United States |
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